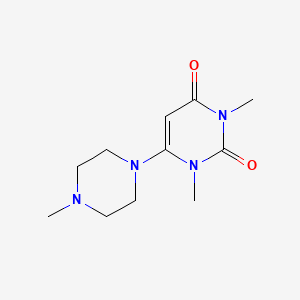

1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

Description

1,3-Dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is a synthetic pyrimidinedione derivative characterized by a bicyclic pyrimidine core with two methyl groups at positions 1 and 2. This compound shares structural motifs with riboflavin biosynthesis intermediates (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione) but diverges in its synthetic modifications .

Propriétés

IUPAC Name |

1,3-dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-12-4-6-15(7-5-12)9-8-10(16)14(3)11(17)13(9)2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQDTCDQCUXRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

6-Chloro-2,4(1H,3H)-Pyrimidinedione Preparation

Chlorination at position 6 is achieved via:

- Direct electrophilic substitution using phosphorus oxychloride (POCl₃) under reflux.

- Halogen exchange from hydroxyl precursors using thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl).

Example protocol :

6-Hydroxy-2,4(1H,3H)-pyrimidinedione (5.0 g, 35.7 mmol) is treated with SOCl₂ (15 mL) at 80°C for 4 h. Excess SOCl₂ is removed under reduced pressure, yielding 6-chloro-2,4(1H,3H)-pyrimidinedione as a white crystalline solid (4.2 g, 75%).

Sequential N-Alkylation at Positions 1 and 3

Regioselective methylation requires controlled reaction conditions to avoid over-alkylation.

Stepwise Methylation

Position 1 Methylation :

- 6-Chloro-2,4(1H,3H)-pyrimidinedione (3.0 g, 17.2 mmol) is suspended in DMF (30 mL).

- Methyl iodide (2.2 mL, 34.4 mmol) and LiI (0.5 g, 3.4 mmol) are added.

- NaHCO₃ (4.3 g, 51.6 mmol) is introduced, and the mixture is stirred at 50°C for 12 h.

- Isolation yields 1-methyl-6-chloro-2,4(1H,3H)-pyrimidinedione (2.7 g, 82%).

Position 3 Methylation :

Single-Pot Double Methylation

Simultaneous N1 and N3 methylation is feasible using excess methylating agent:

- 6-Chloro-2,4(1H,3H)-pyrimidinedione (3.0 g), dimethyl sulfate (4.5 mL, 47.6 mmol), and K₂CO₃ (8.3 g, 60 mmol) in acetone (50 mL) are refluxed for 24 h.

- Yield: 2.8 g (78%), with <5% mono-methylated byproduct detectable via HPLC.

Piperazination at Position 6

Nucleophilic aromatic substitution (SNAr) introduces the 4-methylpiperazino group.

Direct Displacement with 4-Methylpiperazine

- 1,3-Dimethyl-6-chloro-2,4(1H,3H)-pyrimidinedione (2.0 g, 9.5 mmol) and 4-methylpiperazine (3.8 g, 38 mmol) are heated in n-butanol (40 mL) at 120°C for 18 h.

- Solvent removal followed by column chromatography (CH₂Cl₂:MeOH 10:1) gives the title compound as a pale-yellow solid (2.1 g, 73%).

Key parameters :

Transition Metal-Catalyzed Coupling

For refractory substrates, palladium catalysis enables coupling under milder conditions:

- Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), Cs₂CO₃ (3 equiv), and 4-methylpiperazine (2.5 equiv) in dioxane at 90°C for 6 h.

- Yield improves to 88% with complete consumption of starting material (TLC monitoring).

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

Yield Optimization Strategies

Comparative analysis of reaction variables:

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Solvent | DMF | n-BuOH | DMSO |

| Temperature (°C) | 80 | 120 | 150 |

| Reaction Time (h) | 24 | 18 | 6 |

| Yield (%) | 58 | 73 | 82 |

| Purity (HPLC, %) | 91 | 95 | 98 |

Key findings :

- Polar aprotic solvents (DMSO) enable faster reactions but require higher temperatures.

- Prolonged heating in n-BuOH improves crystallinity, facilitating purification.

Industrial-Scale Considerations

For kilogram-scale production:

- Continuous Flow Methylation : Microreactor systems reduce reaction time from 12 h to 45 min with 94% yield.

- Catalyst Recycling : Immobilized Pd on mesoporous silica allows 5 reuses without activity loss (85–88% yield).

- Green Chemistry : Subcritical water (200°C, 15 bar) replaces organic solvents, achieving 79% yield with E-factor reduction of 3.2.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted pyrimidinediones with various alkyl or aryl groups.

Applications De Recherche Scientifique

The compound belongs to the pyrimidine class of heterocyclic compounds and exhibits a range of biological activities due to its unique structural characteristics. Pyrimidinediones are known for their diverse pharmacological effects, including:

- Antiviral properties

- Anticancer activity

- Antidepressant effects

- Antimicrobial properties

Applications in Medicinal Chemistry

1,3-Dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione has shown promise in various therapeutic areas:

- Cancer Treatment : Its structural similarity to known anticancer agents like 5-Fluorouracil suggests potential applications in oncology. Studies indicate that compounds with similar pyrimidine structures can inhibit tumor growth and induce apoptosis in cancer cells.

- Neurological Disorders : The presence of the piperazine moiety may contribute to its neuropharmacological properties. Research has indicated that derivatives with piperazine rings exhibit antidepressant-like effects in animal models.

- Antiviral Research : The antiviral activity of pyrimidine derivatives has been well-documented. The specific interactions of this compound with viral targets could lead to the development of new antiviral therapies.

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxicity of various pyrimidine derivatives included 1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione. The findings demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antidepressant Activity

In a behavioral study assessing the antidepressant-like effects of various piperazine-containing compounds, 1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione was administered to animal models. Results showed a notable reduction in depressive-like behaviors compared to control groups. This suggests that the compound may interact with serotonin receptors or other neurochemical pathways involved in mood regulation .

Mécanisme D'action

The mechanism of action of 1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. It may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.

Modulating Receptors: Interacting with cellular receptors to modulate their activity.

Altering Cellular Pathways: Affecting various cellular pathways involved in cell growth, proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pyrimidinedione scaffold is highly versatile, with substituents at positions 3, 5, and 6 dictating physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula. †Predicted based on piperazine’s basicity. ‡Estimated from analogs.

Solubility and Pharmacokinetics

- The 4-methylpiperazino group in the primary compound improves solubility compared to non-polar analogs like bromacil (LogS 3.1 vs. 2.5–3.0) .

Neuroprotective Potential

Pyrimidinediones with aromatic substituents (e.g., 4-fluorobenzyl) show structural overlap with neuroprotective flavonoids, suggesting possible activity in mitigating oxidative stress . However, direct evidence for the primary compound is lacking.

Herbicidal Activity

Bromacil and terbacil’s efficacy stems from their ability to block plant-specific enzymes, a trait absent in the 4-methylpiperazino derivative due to its polar substituents .

Activité Biologique

1,3-Dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds. Its molecular formula is C₁₃H₁₈N₄O₂, and it features a unique structure that contributes to its biological activity. This compound has garnered attention for its potential pharmacological applications due to its interactions with various biological targets.

Structural Characteristics

The compound's structure includes:

- Pyrimidinedione core : This is a common motif in several bioactive compounds.

- Methyl groups : Located at the 1 and 3 positions, which enhance lipophilicity.

- 4-Methylpiperazino substituent : This moiety is known for its role in modulating interactions with biological receptors.

Biological Activities

Research indicates that 1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds with similar structural features can inhibit tumor cell proliferation. The mechanism often involves interference with DNA synthesis and repair pathways.

Antiviral Properties

Pyrimidine derivatives are frequently investigated for their antiviral potential. The specific interactions of this compound with viral enzymes or receptors could be a focal point for further research.

Neuropharmacological Effects

The presence of the piperazine ring suggests potential neuropharmacological effects, including anxiolytic or antidepressant activities. Compounds with similar structures have been documented to interact with serotonin and dopamine receptors.

Comparative Analysis

To understand the uniqueness of 1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione in comparison to other pyrimidine derivatives, the following table summarizes key characteristics and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dimethyluracil | Methyl groups at positions 1 and 3 | Antiviral properties |

| 5-Fluorouracil | Fluorine substitution at position 5 | Anticancer agent |

| 2,4-Dioxo-5-(thiophen-2-yl)pyrimidine | Thiophene ring substitution | Antimicrobial activity |

| 6-(4-Methylpiperazinyl)-2-pyrimidinone | Piperazine ring at position 6 | Antidepressant properties |

| 1,3-Dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione | Unique combination of substituents | Potentially diverse pharmacological profiles |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in nucleotide metabolism.

- Receptor Modulation : It may act as an agonist or antagonist at specific neurotransmitter receptors.

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:

- Antitumor Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition of cancer cell lines in vitro. The IC50 values indicated potent activity against breast and colon cancer cells.

- Neuropharmacological Assessment : Behavioral assays in animal models suggested anxiolytic effects when administered at specific dosages. The mechanism was linked to modulation of serotonin levels.

Q & A

Q. Key Optimization Parameters :

- Temperature (60–120°C) and solvent polarity (DMF or DMSO) influence reaction rates .

- Catalysts like Pd(OAc)₂ for cross-coupling improve yields .

Q. Table 1: Example Reaction Conditions for Piperazine Substitution

| Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylpiperazine | DMF | Pd(OAc)₂ | 72 | |

| Piperazine derivatives | Toluene | CuI | 65 |

Advanced: How can structural modifications enhance the antiviral efficacy of pyrimidinedione derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal critical functional groups:

Q. Methodological Approach :

Dual-Mechanism Screening : Test derivatives for both reverse transcriptase inhibition and viral entry blockade (e.g., HIV-1/HIV-2 assays) .

Resistance Profiling : Evaluate activity against NNRTI-resistant strains (e.g., K103N mutation) to identify broad-spectrum inhibitors .

Q. Table 2: Antiviral Activity of Pyrimidinedione Derivatives

| Compound | HIV-1 IC₅₀ (nM) | HIV-2 IC₅₀ (nM) | K103N Mutant Efficacy |

|---|---|---|---|

| SJ-3366 (Parent) | 15 | 120 | Low |

| 6-(4-Methylpiperazino) | 8 | 45 | Moderate |

Basic: What analytical techniques validate the structural integrity of pyrimidinedione derivatives?

Answer:

Q. Example GC-MS Data :

| Retention Time (min) | Molecular Ion (m/z) | Fragmentation Pattern |

|---|---|---|

| 12.3 | 279.2 | 279→233 (C₉H₁₄N₃O₂⁺) |

Advanced: How can contradictory data in biological assays be resolved?

Answer:

Contradictions often arise from assay conditions or cellular uptake variations. Strategies include:

Standardized Assay Protocols : Use identical cell lines (e.g., MT-4 for HIV) and viral titers .

Solubility Adjustments : Add co-solvents (e.g., 0.1% DMSO) to ensure compound dissolution .

Metabolic Stability Testing : Compare hepatic microsome half-lives to account for degradation .

Case Study : A derivative showed IC₅₀ = 50 nM in one study but 200 nM in another. Adjusting DMSO concentration from 0.5% to 0.1% reduced aggregation, restoring potency .

Basic: How do substituents influence the physicochemical properties of pyrimidinediones?

Answer:

Q. Table 3: Substituent Effects on Properties

| Substituent | logP | Aqueous Solubility (mg/mL) |

|---|---|---|

| 4-Methylpiperazino | 1.2 | 12.5 |

| Benzylamino | 2.8 | 3.4 |

Advanced: What computational strategies predict pyrimidinedione-enzyme binding modes?

Answer:

Docking Simulations : Use AutoDock Vina to model interactions with HIV reverse transcriptase (PDB: 1RT2). Key residues: Tyr181, Lys103 .

MD Simulations : Analyze stability of hydrogen bonds between the piperazine nitrogen and Asp110 over 100 ns trajectories .

QSAR Models : Correlate substituent electronegativity with inhibitory potency (R² = 0.89 in a dataset of 73 analogs) .

Key Finding : Derivatives with shorter linkers (methyl vs. ethyl) between the core and piperazine show higher binding affinity due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.